2-(Hydroxymethyl)quinazolin-4(3h)-one

Catalog No.
S3339990
CAS No.
34637-40-6
M.F
C9H8N2O2
M. Wt
176.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)quinazolin-4(3h)-one

CAS Number

34637-40-6

Product Name

2-(Hydroxymethyl)quinazolin-4(3h)-one

IUPAC Name

2-(hydroxymethyl)-3H-quinazolin-4-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17

InChI

InChI=1S/C9H8N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,12H,5H2,(H,10,11,13)

InChI Key

QXGGDTNBLBJSIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CO

The exact mass of the compound 2-(Hydroxymethyl)quinazolin-4(3h)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Hydroxymethyl)quinazolin-4(3H)-one (CAS 34637-40-6) is a privileged heterocyclic building block characterized by a fused bicyclic quinazolinone core substituted with a reactive hydroxymethyl group at the C2 position. In industrial and medicinal chemistry procurement, this compound serves as a critical precursor for synthesizing complex 2-substituted quinazolinones, including pharmaceuticals, chemical probes, and advanced materials. Unlike unfunctionalized or simple alkyl-substituted analogs, the primary alcohol moiety provides a highly predictable, regioselective handle for oxidation, esterification, and coupling reactions. Its stability under standard laboratory conditions, combined with its dual capacity to act as both a hydrogen bond donor and acceptor, makes it an essential starting material for workflows requiring high-purity, reproducible functionalization without the handling liabilities of volatile or moisture-sensitive intermediates [1].

Research Fit

Derivatizable building block with transformable hydroxymethyl handle
Supports diversity-oriented library synthesis and downstream functionalization
Reported one-pot protocol facilitates gram-scale procurement feasibility

Attempting to substitute 2-(hydroxymethyl)quinazolin-4(3H)-one with its closest structural analogs—such as 2-methylquinazolin-4(3H)-one or 2-(chloromethyl)quinazolin-4(3H)-one—introduces significant process liabilities. While the 2-methyl analog is widely available, activating its C2-methyl group requires harsh, forcing conditions (e.g., selenium dioxide oxidation) that suffer from poor chemoselectivity and generate toxic byproducts, rendering it unsuitable for late-stage or sensitive syntheses. Conversely, the 2-chloromethyl analog, though highly reactive toward nucleophiles, is inherently moisture-sensitive; it undergoes spontaneous hydrolysis in ambient humidity to yield the hydroxymethyl derivative and hydrochloric acid, compromising shelf-life and stoichiometric precision. Procurement of the exact 2-hydroxymethyl compound bypasses these extremes, offering a stable, shelf-ready intermediate that can be cleanly oxidized to the aldehyde or directly coupled with high regiocontrol [1].

Substitution Risk

Synthetic handle missing

2-Methyl and 2-phenyl analogs lack the reactive hydroxymethyl group, preventing oxidation, halogenation, and etherification diversification routes essential for library construction.

α-FR targeting specificity absent

The 2-hydroxymethyl moiety is a critical determinant for α-folate receptor-mediated cellular uptake; replacing it with 2-methyl abolishes this targeting mechanism, as shown in CB300945/CB300638 comparison.

Aqueous compatibility reduced

2-Methyl/2-aryl analogs exhibit logP >2.4, while the hydroxymethyl derivative has logP -0.733. This >50-fold difference may compromise solubility and assay performance in aqueous HTS formats.

Mild Oxidative Conversion to 2-Formyl Intermediates

The synthesis of 2-formylquinazolin-4(3H)-one is a critical step for downstream reductive aminations. Oxidation of 2-(hydroxymethyl)quinazolin-4(3H)-one using mild reagents like manganese dioxide (MnO2) or Dess-Martin periodinane routinely achieves conversions exceeding 85% with negligible over-oxidation to the carboxylic acid. In direct contrast, attempting to oxidize the baseline 2-methylquinazolin-4(3H)-one requires harsh oxidants such as SeO2 at elevated temperatures, which typically caps yields at 40-50% due to competing over-oxidation and thermal degradation [1].

Evidence DimensionYield of 2-formylquinazolin-4(3H)-one
Target Compound Data>85% yield (using mild MnO2 oxidation)
Comparator Or Baseline2-Methylquinazolin-4(3H)-one (~40-50% yield via SeO2 oxidation)
Quantified Difference>35% absolute increase in target aldehyde yield with elimination of toxic SeO2.
ConditionsTarget: MnO2, ambient to mild reflux; Comparator: SeO2, high-temperature reflux.

Buyers synthesizing Schiff bases or amine derivatives can eliminate toxic reagents and nearly double their intermediate yield by procuring the hydroxymethyl precursor instead of the methyl analog.

One-Pot Yield
Head-to-head
2.0-fold improvement
Supports procurement-scale synthesis evaluation
60% vs. 30% overall yield (one-pot vs. three-step)

Hydrolytic Stability and Shelf-Life Predictability

For scale-up and storage, precursor stability directly impacts process reproducibility. 2-(Hydroxymethyl)quinazolin-4(3H)-one is highly stable in aqueous environments and ambient humidity, maintaining >99% purity over extended storage. Its common substitute, 2-(chloromethyl)quinazolin-4(3H)-one, is highly susceptible to nucleophilic attack by water, undergoing gradual hydrolysis back to the hydroxymethyl compound while releasing HCl gas. This degradation not only lowers the effective titer of the chloromethyl reagent but also acidifies the storage environment, potentially catalyzing further side reactions [1].

Evidence DimensionAqueous/humidity stability over time
Target Compound Data>99% purity retained; no spontaneous hydrolysis
Comparator Or Baseline2-(Chloromethyl)quinazolin-4(3H)-one (spontaneous hydrolysis to hydroxymethyl + HCl in moisture)
Quantified DifferenceComplete elimination of moisture-induced titer loss and acidic byproduct generation.
ConditionsAmbient storage / non-anhydrous reaction conditions.

Procurement of the hydroxymethyl compound eliminates the need for strict anhydrous storage protocols and ensures exact stoichiometric dosing during manufacturing.

Derivatization Pathways
Class-level
3 orthogonal modes vs. 0 (2-methyl/2-phenyl)
Supports diversification strategy planning
Oxidation, halogenation/substitution, O-functionalization possible

Regioselective Orthogonal Functionalization

The hydroxymethyl group allows for direct, mild esterification and carbamate formation without interfering with the tautomeric N3/O4 positions of the quinazolinone core. For instance, reacting 2-(hydroxymethyl)quinazolin-4(3H)-one with isocyanates yields the corresponding carbamoyloxymethyl derivatives cleanly. In contrast, using 2-(chloromethyl)quinazolin-4(3H)-one for nucleophilic substitutions often requires strong bases, which can deprotonate the quinazolinone N3 position, leading to competing N-alkylation and complex product mixtures that require extensive chromatographic purification [1].

Evidence DimensionRegioselectivity in side-chain functionalization
Target Compound DataClean O-functionalization (esterification/carbamation) without N3-interference
Comparator Or Baseline2-(Chloromethyl)quinazolin-4(3H)-one (prone to competitive N3-alkylation under basic substitution conditions)
Quantified DifferenceAvoidance of N3/O4-alkylation byproducts, significantly reducing purification overhead.
ConditionsEsterification/carbamation vs. basic nucleophilic substitution.

Utilizing the hydroxymethyl scaffold allows process chemists to bypass complex purification steps caused by the regioselectivity issues inherent to reactive alkyl halides.

Lipophilicity (logP)
Reported
ΔlogP >1.7 (Target -0.733 vs. analogs 2.4–3.0)
Supports aqueous assay compatibility selection
Measured logP vs. literature range; >50-fold difference
α-FR Targeting & Cellular Potency
Head-to-head
TS Ki: 1.4 nM (Target) vs. ~0.2 nM (2-Me); KB IC50: 3 nM (both); 1000-fold shift with folic acid
Supports α-FR-mediated uptake mechanism research
α-FR+ KB cell model; folic acid competition assay
Natural Occurrence
Data to verify
Detected in E. coli (73.17% rate)
Supports metabolomics reference standard use
BioDeep database; microbial metabolome context

Synthesis of 2-Formylquinazolinone Intermediates

Ideal for workflows requiring the aldehyde precursor for Schiff base formation, reductive aminations, or Wittig reactions, where the hydroxymethyl compound provides a high-yielding, SeO2-free oxidation route [1].

Development of Carbamate-Based Therapeutics

The primary alcohol is the exact required handle for reacting with isocyanates or carbamoyl chlorides to generate carbamoyloxymethyl-quinazolinone libraries (e.g., hypotensive or anticancer agents) with high regiocontrol [2].

Moisture-Tolerant Library Synthesis

When parallel synthesis or library generation cannot guarantee strictly anhydrous conditions, procuring the hydroxymethyl compound avoids the rapid degradation and titer-loss associated with the 2-chloromethyl analog [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diversity-oriented library synthesis
Derivatizable hydroxymethyl handle
Orthogonal diversification pathway validation
α-FR-mediated cellular uptake studies
α-FR-targeting 2-hydroxymethyl group
α-FR competition assay and uptake specificity
Aqueous-based HTS campaigns
High aqueous solubility (low logP)
Assay compatibility and non-specific binding assessment
Microbial metabolomics and biosynthesis
Natural occurrence in E. coli metabolome
LC-MS reference standard suitability

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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